molecular formula C8H8BrClN2S B2434960 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea CAS No. 838813-44-8

1-(4-Bromo-2-chlorophenyl)-3-methylthiourea

Cat. No.: B2434960
CAS No.: 838813-44-8
M. Wt: 279.58
InChI Key: LXSVLJOSFCRPPA-UHFFFAOYSA-N
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Description

“1-(4-Bromo-2-chlorophenyl)-3-methylthiourea” seems to be a compound derived from 4-Bromo-2-chlorophenol . 4-Bromo-2-chlorophenol is an organic compound with the molecular formula BrC6H3(Cl)OH . It’s a biologically inactive metabolite of profenofos, an organophosphorus pesticide .


Synthesis Analysis

While specific synthesis information for “this compound” is not available, profenofos, a related compound, can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chlorophenol, a related compound, is represented by the SMILES string Oc1ccc(Br)cc1Cl . The InChI key for this compound is VIBJPUXLAKVICD-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-Bromo-2-chlorophenyl)-3-methylthiourea is involved in chemical synthesis processes. For example, derivatives of phenylthiourea, including compounds with bromo and chloro substituents, have been synthesized and characterized for various applications. These derivatives are important in chemical reactions such as the formation of α-bromophenylacetic acid derivatives from certain ethylene compounds reacting with bromine in different solvents (Ogura, Furukawa, & Tsuchihashi, 1975).

Biological and Antimicrobial Properties

Thiourea derivatives, including those with bromo and chloro groups, have been explored for their biological activities. For example, various acylthioureas have been synthesized and tested for their interaction with bacterial cells, demonstrating significant antimicrobial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Corrosion Inhibition

Certain phenylthiourea derivatives have been evaluated as inhibitors for the corrosion of carbon steel in acidic solutions. Compounds such as 1-(4-bromophenyl)-3-phenylthiourea exhibit mixed-type inhibition properties, suggesting their utility in protecting metals against corrosion. These derivatives follow specific adsorption isotherms, demonstrating their effectiveness as corrosion inhibitors (Fouda & Hussein, 2012).

Structural and Thermal Studies

Thiourea derivatives with bromo and chloro substituents have been subject to structural and thermal studies, contributing valuable insights into their physical and chemical characteristics. These studies involve examining their molecular structure, hydrogen bonding, and melting points, providing a deeper understanding of their properties and potential applications (Kelman et al., 2002).

Enzyme Inhibition and Mercury Sensing

Unsymmetrical thiourea derivatives have been studied for their anti-cholinesterase activity and potential as sensing probes for toxic metals like mercury. Such research demonstrates the diverse applications of these compounds in biomedical and environmental fields (Rahman et al., 2021).

Future Directions

While specific future directions for “1-(4-Bromo-2-chlorophenyl)-3-methylthiourea” are not available, research on profenofos, a related compound, supports the use of urinary 4-bromo-2-chlorophenol as a biomarker of exposure to profenofos in humans .

Mechanism of Action

Target of Action

The compound “1-(4-Bromo-2-chlorophenyl)-3-methylthiourea” is structurally similar to the organophosphate pesticide profenofos . Profenofos primarily targets the acetylcholinesterase enzyme , which plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can disrupt normal nerve function .

Mode of Action

Like other organophosphates, the mode of action of this compound is through the inhibition of the acetylcholinesterase enzyme . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons. Although it is used in the form of a racemate, the S(-) isomer is a more potent inhibitor .

Biochemical Pathways

The metabolic pathway of profenofos involves the cleavage of the phosphorothioate ester bond to yield 4-bromo-2-chlorophenol , followed by conjugation with glucose . This pathway is likely to be similar for “this compound”, given their structural similarities.

Result of Action

The result of the compound’s action is a disruption of normal nerve function, leading to symptoms such as dizziness and paralysis . At the cellular level, the inhibition of acetylcholinesterase leads to an overstimulation of neurons due to the accumulation of acetylcholine .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, the compound’s effectiveness can be affected by soil composition, temperature, and pH . Microbes in the environment can also degrade the compound over time, reducing its persistence and potential environmental impact .

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2S/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSVLJOSFCRPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838813-44-8
Record name 1-(4-bromo-2-chlorophenyl)-3-methylthiourea
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